molecular formula C14H16ClNO2 B2485874 methyl (3S)-3-amino-3-(naphthalen-1-yl)propanoate hydrochloride CAS No. 1245606-67-0

methyl (3S)-3-amino-3-(naphthalen-1-yl)propanoate hydrochloride

Cat. No.: B2485874
CAS No.: 1245606-67-0
M. Wt: 265.74
InChI Key: ZNGAZRIEWXNCBQ-ZOWNYOTGSA-N
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Description

Methyl (3S)-3-amino-3-(naphthalen-1-yl)propanoate hydrochloride is a chiral amino acid ester hydrochloride with the molecular formula C₁₄H₁₆ClNO₂ and a molecular weight of 265.74 g/mol . It is identified by CAS numbers 124082-21-9 (racemic or unspecified enantiomer) and 2829292-61-5 (specifically the (R)-enantiomer), though the (3S)-configuration is pharmacologically relevant in many applications . This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting neurological and metabolic disorders. Its naphthalen-1-yl substituent contributes to enhanced lipophilicity compared to simpler aryl analogs, influencing both pharmacokinetic properties and receptor-binding specificity .

Properties

IUPAC Name

methyl (3S)-3-amino-3-naphthalen-1-ylpropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2.ClH/c1-17-14(16)9-13(15)12-8-4-6-10-5-2-3-7-11(10)12;/h2-8,13H,9,15H2,1H3;1H/t13-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGAZRIEWXNCBQ-ZOWNYOTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=CC2=CC=CC=C21)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](C1=CC=CC2=CC=CC=C21)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (3S)-3-amino-3-(naphthalen-1-yl)propanoate hydrochloride typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The amino group is introduced through a reductive amination process, where the corresponding ketone is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-pressure reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the amino group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol. Sodium borohydride is a common reducing agent used in these reactions.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups. Reagents such as alkyl halides are commonly used in these reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Formation of nitro or hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Medicinal Chemistry Applications

Neuropharmacology
Methyl (3S)-3-amino-3-(naphthalen-1-yl)propanoate hydrochloride has been investigated for its potential neuroprotective effects. Studies have shown that compounds with similar structures can interact with neurotransmitter receptors, potentially modulating neurotransmission and offering therapeutic benefits in neurodegenerative diseases. For instance, derivatives of naphthalene-based amino acids have been explored for their roles in enhancing synaptic plasticity, which is crucial for learning and memory processes.

Analgesic Properties
Research indicates that naphthalene derivatives can exhibit analgesic properties. A study demonstrated that this compound could reduce pain responses in animal models, suggesting its potential utility in pain management therapies .

Biochemical Applications

Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies where it acts as a substrate or inhibitor for specific enzymes involved in metabolic pathways. For example, it has been tested against enzymes responsible for the metabolism of neurotransmitters, providing insights into its role in biochemical pathways and potential therapeutic targets .

Protein Interaction Studies
this compound has been used to study protein-ligand interactions. Its ability to bind to specific proteins makes it a valuable tool in understanding the molecular mechanisms of action for various biological processes .

Material Science Applications

Polymer Chemistry
In material science, this compound has been explored as a building block for synthesizing new polymers. Its unique chemical properties allow for the development of materials with specific mechanical and thermal characteristics. Research has shown that incorporating naphthalene derivatives into polymer matrices can enhance their strength and thermal stability .

Nanotechnology
The compound's structural features make it suitable for applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. By modifying its structure, researchers aim to create nanoparticles that can effectively deliver therapeutic agents to targeted sites within the body .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
NeuroprotectiveModulates neurotransmitter receptors
AnalgesicReduces pain responses in animal models
Enzyme InhibitionActs as substrate/inhibitor for metabolic enzymes
Protein InteractionBinds to specific proteins to study interactions

Case Study: Neuroprotective Effects

A recent study investigated the neuroprotective effects of this compound on neuronal cell cultures exposed to oxidative stress. Results indicated a significant reduction in cell death compared to control groups, highlighting its potential as a therapeutic agent in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of methyl (3S)-3-amino-3-(naphthalen-1-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The naphthalene moiety can interact with hydrophobic regions of proteins and membranes, affecting their stability and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituent Purity Applications
Target Compound (124082-21-9) C₁₄H₁₆ClNO₂ 265.74 Naphthalen-1-yl 95%–NLT 97% API intermediate
Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate HCl (1423040-66-7) C₁₀H₁₂Cl₃NO₂ 284.57 3,5-Dichlorophenyl NLT 97% Anticandidal agents
Methyl (3S)-3-amino-3-phenylpropanoate HCl (144494-72-4) C₁₀H₁₂ClNO₂ 213.67 Phenyl Not specified Neurological drug intermediates
Methyl (3S)-3-amino-3-(2-methylphenyl)propanoate HCl (1245606-66-9) C₁₁H₁₄ClNO₂ 235.69 2-Methylphenyl Not specified Metabolic disorder research

Key Observations :

  • Steric Effects : The 2-methylphenyl variant (CAS 1245606-66-9) introduces steric hindrance, which may reduce enzymatic degradation but limit binding to flat aromatic receptors .
  • Electron-Withdrawing Effects : The 3,5-dichlorophenyl analog (CAS 1423040-66-7) exhibits higher molecular weight (284.57 g/mol) and enhanced halogen bonding capacity, making it suitable for targeting hydrophobic enzyme active sites .

Functional Group Variations

Methyl vs. Ethyl Esters

  • Ethyl (2R,3S)-2,3-dihydroxy-3-(4-methoxyphenyl)propanoate (): The ethyl ester and additional hydroxyl groups increase hydrophilicity, favoring solubility in aqueous formulations but reducing membrane permeability compared to methyl esters .

Amino Alcohol vs. Amino Ester

Enantiomeric Considerations

The target compound’s (3S)-configuration is critical for chiral recognition in biological systems. For example, the (R)-enantiomer (CAS 2829292-61-5) may exhibit divergent binding affinities or off-target effects, underscoring the importance of stereochemical control in synthesis .

Biological Activity

Methyl (3S)-3-amino-3-(naphthalen-1-yl)propanoate hydrochloride, also known by its CAS number 124082-21-9, is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.

  • Molecular Formula : C₁₄H₁₆ClNO₂
  • Molecular Weight : 265.74 g/mol
  • CAS Number : 124082-21-9

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often exhibit:

  • Antitumor Activity : The compound may influence cancer cell proliferation and apoptosis pathways.
  • Neuroprotective Effects : It could potentially modulate neurotransmitter systems, offering protective effects against neurodegenerative diseases.

Anticancer Properties

Recent studies have shown that derivatives of naphthalene-based compounds can exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : In vitro studies demonstrated that this compound displayed cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.
  • Case Study : A study published in MDPI highlighted that certain naphthalene derivatives showed enhanced cytotoxicity compared to standard chemotherapeutics, suggesting a potential role for this compound in cancer therapy .

Neuroprotective Effects

Research has indicated that this compound may also have neuroprotective properties.

  • Mechanistic Insights : The compound is believed to interact with neurotransmitter receptors, potentially enhancing synaptic plasticity and neuroprotection against excitotoxicity .
  • Animal Models : In animal models of neurodegeneration, administration of similar naphthalene derivatives resulted in improved cognitive function and reduced neuronal death, indicating potential therapeutic applications for conditions like Alzheimer’s disease .

Data Summary Table

Activity TypeObserved EffectsReferences
AnticancerInduced apoptosis in breast and lung cancer cells
NeuroprotectionEnhanced synaptic plasticity; reduced neuronal death

Q & A

Basic: What are the key steps and challenges in synthesizing methyl (3S)-3-amino-3-(naphthalen-1-yl)propanoate hydrochloride with high enantiomeric purity?

Methodological Answer:
The synthesis typically involves:

  • Multi-step organic reactions : Starting with naphthalene derivatives, introducing the amino group via Strecker or Mannich reactions, followed by esterification and chiral resolution .
  • Chiral resolution : Techniques like chiral column chromatography or enzymatic resolution ensure enantiomeric purity. For example, using (S)-specific catalysts or resolving agents to isolate the 3S configuration .
  • Purification : Recrystallization or preparative HPLC removes impurities, with yields optimized via continuous flow reactors in industrial settings .
    Key Challenge : Maintaining stereochemical integrity during acidic/basic conditions. Hydrochloride salt formation enhances stability but requires pH-controlled environments to prevent racemization .

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:
Contradictions often arise due to:

  • Variability in enantiomeric purity : Confirm stereochemistry via polarimetry or chiral HPLC. Even 5% impurity in the 3R enantiomer can alter receptor binding .
  • Assay conditions : Differences in solvent (DMSO vs. aqueous buffers), pH, or cell lines (e.g., HEK293 vs. CHO) impact activity. Standardize protocols using guidelines from (e.g., 37°C pre-heating for solubility).
  • Structural analogs : Compare with compounds like methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride (CAS 2803755-48-6) to isolate naphthalene-specific effects .
    Data Reconciliation Strategy : Meta-analysis of IC50 values under standardized conditions, adjusting for molarity and purity.

Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Methodological Answer:

  • NMR : 1H/13C NMR confirms the naphthalene moiety (δ 7.2–8.3 ppm for aromatic protons) and ester group (δ 3.7 ppm for methoxy) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) paired with ESI-MS validates molecular weight (e.g., m/z 279.76 for [M+H]+) .
  • X-ray crystallography : Resolves absolute configuration, though hydrochloride salts may require co-crystallization with crown ethers .

Advanced: What computational strategies predict this compound’s interaction with neurological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model binding to serotonin receptors (5-HT2A/2C), leveraging the naphthalene group’s π-π stacking potential .
  • MD simulations : GROMACS simulations in lipid bilayers assess membrane permeability, critical for CNS-targeted drugs .
  • QSAR models : Compare with ethyl 3-amino-3-(1-naphthyl)propanoate hydrochloride (CAS 1375474-45-5) to optimize substituent effects on logP and bioavailability .

Basic: How does the hydrochloride salt form influence solubility and stability in biological assays?

Methodological Answer:

  • Solubility : The hydrochloride salt increases aqueous solubility (e.g., >50 mg/mL in PBS vs. <5 mg/mL for freebase), enabling in vitro assays at physiological pH .
  • Stability : Store at -80°C in anhydrous DMSO to prevent hydrolysis. Avoid freeze-thaw cycles; recommends single-use aliquots for assays .

Advanced: What experimental designs elucidate enantiomer-specific pharmacological effects?

Methodological Answer:

  • Comparative studies : Synthesize both (3S) and (3R) enantiomers (e.g., via chiral auxiliaries) and test in parallel for receptor affinity (e.g., KD via SPR) .
  • In vivo models : Administer enantiomers to zebrafish or rodents, tracking behavioral outcomes (e.g., locomotor activity for neuroactive compounds) .
  • Metabolic profiling : LC-MS/MS identifies enantiomer-specific metabolites in hepatic microsomes, correlating with toxicity .

Table 1: Structural Analogs and Key Differences

Compound NameCAS NumberKey Structural DifferenceBioactivity Impact
Methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate HCl2803755-48-6Chloro/fluoro substituentsEnhanced 5-HT2A affinity
Ethyl 3-amino-3-(1-naphthyl)propanoate HCl1375474-45-5Ethyl ester vs. methylAltered logP (2.1 vs. 1.8)
(R)-Methyl 3-amino-3-(3-chlorophenyl)propanoate HClN/A3R configurationReduced dopamine uptake

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